molecular formula C19H27N7O2 B12244082 5-(9-ethyl-9H-purin-6-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

5-(9-ethyl-9H-purin-6-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B12244082
M. Wt: 385.5 g/mol
InChI Key: HKDKXTBFAWLLSQ-UHFFFAOYSA-N
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Description

The compound 5-(9-ethyl-9H-purin-6-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic molecule that features a purine base, a pyrrole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9-ethyl-9H-purin-6-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine. The key steps involve cyclization and functional group modifications to introduce the ethyl group at the 9-position.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The purine base and the pyrrole ring are then coupled together using a suitable linker, such as an oxan-4-yl group, through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the pyrrole ring.

    Reduction: Reduction reactions can be used to modify the functional groups on the purine base.

    Substitution: Nucleophilic substitution reactions can be employed to introduce various substituents onto the purine base or the pyrrole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the purine base may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, the compound may be studied for its potential interactions with biological macromolecules such as DNA and proteins. Its purine base suggests that it could interact with nucleic acids, potentially serving as a probe or inhibitor.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests that it may have activity against certain diseases, possibly through interactions with specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structural features may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of 5-(9-ethyl-9H-purin-6-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The purine base may allow the compound to bind to nucleic acids or proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Adenine Derivatives: Compounds with similar purine bases, such as adenine and its derivatives.

    Pyrrole Derivatives: Compounds containing pyrrole rings, such as porphyrins and pyrrolidines.

    Carboxamide Compounds: Molecules with carboxamide groups, such as urea and its derivatives.

Uniqueness

The uniqueness of 5-(9-ethyl-9H-purin-6-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide lies in its combination of a purine base, a pyrrole ring, and a carboxamide group. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C19H27N7O2

Molecular Weight

385.5 g/mol

IUPAC Name

2-(9-ethylpurin-6-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C19H27N7O2/c1-2-24-12-22-16-17(24)20-11-21-18(16)25-7-13-9-26(10-14(13)8-25)19(27)23-15-3-5-28-6-4-15/h11-15H,2-10H2,1H3,(H,23,27)

InChI Key

HKDKXTBFAWLLSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)NC5CCOCC5

Origin of Product

United States

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